molecular formula C18H16N2OS B2704685 N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2097863-48-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2704685
CAS No.: 2097863-48-2
M. Wt: 308.4
InChI Key: VJMAQPNSPRXSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Agents

  • Benzothiazole derivatives, similar to the compound , have been synthesized and evaluated for their antitumor properties. These compounds have shown selective cytotoxicity against tumor cell lines, indicating potential applications in cancer therapy (Yoshida et al., 2005).

Tachykinin NK(1) Receptor Antagonists

  • Naphthyridine-6-carboxamide derivatives, related to the compound, have been studied for their antagonistic activities, particularly targeting the NK(1) receptor. These compounds have shown potential for treating bladder function disorders (Natsugari et al., 1999).

Electrochemical C–H Thiolation

  • Benzothiazoles, closely related to the compound, have been synthesized through TEMPO-catalyzed electrolytic C–H thiolation, indicating its potential in the field of organic materials and pharmaceuticals (Qian et al., 2017).

Antihypertriglyceridemic Agents

  • Benzothiophene carboxamide derivatives have been synthesized and evaluated for their hypolipidemic activity, showing potential in the treatment of hyperlipidemia and atherosclerosis (Sheikha et al., 2011).

Pharmacokinetics in Anti-Fibrosis Drugs

  • Derivatives of benzamide, structurally related to the compound, have been studied for their pharmacokinetic properties, particularly as ALK5 inhibitors with potential anti-fibrotic drug applications (Kim et al., 2008).

Molecular Design in Azomethine Derivatives

  • Azomethine derivatives of benzothiophene carboxamide have been studied, focusing on their synthesis, structure-activity relationship, and pharmacological properties. This research is relevant for drug development and pharmaceutical science (Chiriapkin et al., 2021).

Antibacterial Study of Derivatives

  • The antibacterial activity of benzamide derivatives, structurally similar to the compound, has been evaluated, showing potential in antibacterial treatments (Adam et al., 2016).

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMAQPNSPRXSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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